molecular formula C23H34O4 B8063291 3beta-Acetoxy-17-ethylenedioxyandrost-5-ene

3beta-Acetoxy-17-ethylenedioxyandrost-5-ene

Cat. No.: B8063291
M. Wt: 374.5 g/mol
InChI Key: YGKSWRFCMZRVMU-WVYKEMLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Acetoxy-17-ethylenedioxyandrost-5-ene is a synthetic steroid derivative with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is structurally related to androstenediol, a naturally occurring steroid hormone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxy-17-ethylenedioxyandrost-5-ene typically involves multiple steps, starting from androstenediol or similar steroid precursors. Key reactions include acetylation, ethylenedioxycarbonylation, and reduction processes. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and automated systems to ensure consistency and efficiency. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3beta-Acetoxy-17-ethylenedioxyandrost-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives, which can be further modified for specific applications.

Scientific Research Applications

3beta-Acetoxy-17-ethylenedioxyandrost-5-ene has several scientific research applications:

  • Chemistry: Used as a synthetic intermediate in the development of new steroid-based compounds.

  • Biology: Studied for its potential effects on hormone receptors and signaling pathways.

  • Medicine: Investigated for its therapeutic potential in treating hormonal imbalances and related disorders.

  • Industry: Employed in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism by which 3beta-Acetoxy-17-ethylenedioxyandrost-5-ene exerts its effects involves binding to specific hormone receptors, leading to the activation or inhibition of certain signaling pathways. The molecular targets and pathways involved are still under investigation, but the compound is believed to interact with androgen receptors and other steroid hormone receptors.

Comparison with Similar Compounds

  • Androstenediol

  • Testosterone

  • Estradiol

  • Dihydrotestosterone (DHT)

  • Progesterone

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-15(24)27-17-6-9-21(2)16(14-17)4-5-18-19(21)7-10-22(3)20(18)8-11-23(22)25-12-13-26-23/h4,17-20H,5-14H2,1-3H3/t17-,18+,19-,20-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKSWRFCMZRVMU-WVYKEMLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC45OCCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC45OCCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.